Lipophilicity: LogP Advantage Over Analogs
The 1,2,5-trimethyl substitution confers significantly increased lipophilicity relative to less methylated analogs. The experimental LogP value for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is 1.34010 . This represents a 0.23 LogP unit increase over 2,5-dimethyl-1H-pyrrole-3-carboxylic acid (LogP 1.10984) and a 0.21 unit increase over 1-methyl-1H-pyrrole-3-carboxylic acid (LogP 1.126) [1][2]. This measured difference corresponds to a 1.7-fold increase in octanol-water partition coefficient, which may enhance membrane permeability and binding to hydrophobic protein pockets in drug discovery applications.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.34010 (experimental) |
| Comparator Or Baseline | 2,5-dimethyl-1H-pyrrole-3-carboxylic acid: LogP = 1.10984; 1-methyl-1H-pyrrole-3-carboxylic acid: LogP = 1.126 |
| Quantified Difference | ΔLogP = +0.23 to +0.21; ~1.7-fold higher partition coefficient |
| Conditions | Experimental determination; standard shake-flask or HPLC method |
Why This Matters
Higher LogP correlates with improved membrane permeability and hydrophobic target engagement, making this compound a preferred fragment when lipophilicity is a design requirement.
- [1] ChemBase. 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: LogP 1.10984. View Source
- [2] ChemBase. 1-Methyl-1H-pyrrole-3-carboxylic acid: LogP 1.126. View Source
